XMD-17-51 is a pyrimido-diazepinone compound recognized for its potential as a selective inhibitor of protein kinases, particularly Doublecortin-like kinase 1 and NUAK1. This compound was developed as a derivative of HTH-01-015, which is known for its inhibitory effects on NUAK1 kinase. XMD-17-51 has garnered attention in scientific research due to its significant biological activities, particularly in cancer treatment, where it has shown efficacy in inhibiting cell proliferation and epithelial-mesenchymal transition in non-small cell lung carcinoma cells.
The compound XMD-17-51 is primarily sourced from specialized chemical suppliers and research laboratories that focus on the synthesis and provision of research-grade chemicals. Its synthesis involves proprietary methods that are not extensively detailed in public literature, although some general information is available regarding its preparation and applications in biochemical research.
XMD-17-51 is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. It specifically targets kinases involved in various cellular processes, making it a valuable tool in pharmacological studies aimed at understanding kinase functions and their roles in diseases.
Industrial production usually occurs under controlled conditions to maintain the integrity of the compound throughout the synthesis process .
Key features of the molecular structure include:
XMD-17-51 can participate in several types of chemical reactions:
Common reagents used in reactions involving XMD-17-51 include:
The major products from these reactions often include derivatives with modified functional groups that are essential for further research into their biological activities and therapeutic potential.
XMD-17-51 operates primarily by inhibiting the activity of specific protein kinases, namely DCLK1 and NUAK1. The mechanism involves:
Pharmacokinetic studies indicate that the trifluoroacetate salt form enhances water solubility and stability, facilitating better bioavailability .
XMD-17-51 exhibits characteristics typical of small organic molecules:
The chemical properties include:
Relevant data from studies indicate that it maintains stability during enzymatic assays, which is crucial for its application in biochemical research .
XMD-17-51 has several scientific uses:
XMD-17-51 (chemical name: 5,11-dimethyl-2-[(1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino]-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one) is a pyrimido-diazepinone compound with the molecular formula C₂₁H₂₄N₈O and a molecular weight of 404.47 g/mol [3]. Its structure features:
Table 1: Key Structural and Biochemical Properties of XMD-17-51
Property | Value |
---|---|
CAS Number | 1628614-50-5 |
IUPAC Name | 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Solubility | Soluble in DMSO (192.87 mM) |
logP | 1.5–2.1 (moderate hydrophobicity) |
Primary Targets | DCLK1, NUAK1 |
Biochemically, XMD-17-51 acts as a competitive ATP-binding site inhibitor with high potency against DCLK1 (IC₅₀ = 14.64 nM in cell-free assays) [1] [4]. It engages >50 kinases but shows greatest selectivity for DCLK1 and NUAK1 [3]. Functional studies confirm it reduces DCLK1 protein levels in NSCLC cells and impairs kinase-dependent signaling pathways [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7